molecular formula C11H17NO B13296359 4-(Butan-2-yloxy)-3-methylaniline

4-(Butan-2-yloxy)-3-methylaniline

Cat. No.: B13296359
M. Wt: 179.26 g/mol
InChI Key: CHOTWILILQVKLU-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a butan-2-yloxy group attached to the fourth position and a methyl group attached to the third position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-3-methylaniline typically involves the reaction of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:

    Reactants: 3-methylaniline and butan-2-ol

    Catalyst: Acidic ion-exchange resin

    Temperature: 70-90°C

    Pressure: Atmospheric or slightly elevated

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) in sulfuric acid, and halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yloxy)-2-methylaniline
  • 4-(Butan-2-yloxy)-3-ethylaniline
  • 4-(Butan-2-yloxy)-3-chloroaniline

Uniqueness

4-(Butan-2-yloxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-butan-2-yloxy-3-methylaniline

InChI

InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9H,4,12H2,1-3H3

InChI Key

CHOTWILILQVKLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)N)C

Origin of Product

United States

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